Fluorescence Bathochromic Shift in Solvatochromic Probing: MBTCH (Target‑Compound‑Derived) vs. DMBTCH
The hydrochloride salt of the target compound’s carboxamidine derivative (MBTCH) exhibits a fluorescence emission bathochromic shift of 48 nm when moving from cyclohexane to DMSO, whereas the 3,5‑dimethoxyphenyl analog (DMBTCH) shifts only 35 nm under the same conditions [1]. This 37 % larger solvatochromic range for the mono‑methoxy derivative indicates a more pronounced ICT character and higher sensitivity to medium polarity, which is critical for solvent‑polarity‑indicator applications where larger dynamic range translates to better resolution.
| Evidence Dimension | Fluorescence emission maximum shift (Δλ_em) cyclohexane → DMSO |
|---|---|
| Target Compound Data | 48 nm (MBTCH, bearing the 4‑methoxyphenyl‑bithiophene core) |
| Comparator Or Baseline | 35 nm (DMBTCH, 3,5‑dimethoxyphenyl analog) |
| Quantified Difference | ΔΔλ_em = 13 nm (37 % larger for MBTCH) |
| Conditions | Solution, cyclohexane vs. DMSO; room temperature; steady‑state fluorescence spectroscopy |
Why This Matters
Larger solvatochromic shift yields superior sensitivity in polarity‑sensing applications, directly influencing procurement for sensor or indicator R&D.
- [1] Abdel‑Shafi AA, et al. Solvent polarity indicators based on bithiophene carboxamidine hydrochloride salt derivatives. J. Photochem. Photobiol. A: Chem. 2021, 406, 112994. DOI: 10.1016/j.jphotochem.2020.112994. View Source
